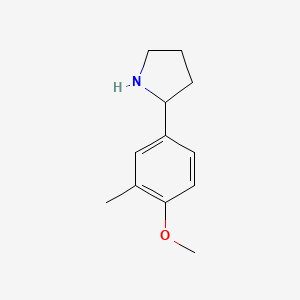

2-(4-Methoxy-3-methylphenyl)pyrrolidine

Overview

Description

“2-(4-Methoxy-3-methylphenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has a molecular formula of C12H17NO and a molecular weight of 191.27 .

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The structure of “2-(4-Methoxy-3-methylphenyl)pyrrolidine” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 293.9±40.0 °C and a predicted density of 1.010±0.06 g/cm3 .Scientific Research Applications

Corrosion Inhibition

2-(4-Methoxy-3-methylphenyl)pyrrolidine has been studied for its corrosion inhibition properties. Research demonstrates the effectiveness of pyridine derivatives, closely related to pyrrolidine compounds, in protecting mild steel in acidic environments. These inhibitors are predominantly cathodic and adhere to Langmuir's adsorption isotherm, creating protective films on steel surfaces (Ansari, Quraishi, & Singh, 2015).

Synthesis and Anti-inflammatory Activities

Another significant application is in the synthesis of compounds with potential anti-inflammatory and analgesic properties. For instance, derivatives of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, structurally related to pyrrolidine, have shown comparable anti-inflammatory activities to common drugs like indomethacin, but with reduced ulcerogenic effects (Ikuta et al., 1987).

Development of Pharmaceutical Agents

Research on pyrrolidine derivatives, closely related to 2-(4-Methoxy-3-methylphenyl)pyrrolidine, has led to the development of compounds with potential pharmaceutical applications. These compounds, including pyrrolidin-2-one derivatives, have been evaluated for their antiarrhythmic and antihypertensive effects, showcasing their potential in cardiovascular therapies (Malawska et al., 2002).

Catalysis and Structural Chemistry

Pyrrolidine derivatives play a crucial role in catalysis and structural chemistry. Their use in asymmetric Grignard cross-coupling reactions and the structural analysis of their palladium(II) complexes highlight their versatility in synthetic chemistry (Nagel & Nedden, 1997).

Mechanism of Action

Target of Action

The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The specific targets of “2-(4-Methoxy-3-methylphenyl)pyrrolidine” would depend on the specific functional groups and stereochemistry of the molecule.

Mode of Action

The mode of action of “2-(4-Methoxy-3-methylphenyl)pyrrolidine” would depend on its specific targets. Generally, compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of “2-(4-Methoxy-3-methylphenyl)pyrrolidine”. Pyrrolidine derivatives have been found to have target selectivity and have been described in the literature .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “2-(4-Methoxy-3-methylphenyl)pyrrolidine” would depend on its specific chemical structure. Generally, the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Safety and Hazards

While specific safety and hazard information for “2-(4-Methoxy-3-methylphenyl)pyrrolidine” was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, skin contact, and eye contact, and using the compound only in well-ventilated areas .

properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-8-10(5-6-12(9)14-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAJFHAIWRDAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281540 | |

| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-3-methylphenyl)pyrrolidine | |

CAS RN |

887361-09-3 | |

| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887361-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.